2,2-Di(tert-amylperoxy)butane 2,2-Di(tert-amylperoxy)butane
Brand Name: Vulcanchem
CAS No.: 13653-62-8
VCID: VC20981789
InChI: InChI=1S/C14H30O4/c1-9-12(4,5)15-17-14(8,11-3)18-16-13(6,7)10-2/h9-11H2,1-8H3
SMILES: CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC
Molecular Formula: C14H30O4
Molecular Weight: 262.39 g/mol

2,2-Di(tert-amylperoxy)butane

CAS No.: 13653-62-8

Cat. No.: VC20981789

Molecular Formula: C14H30O4

Molecular Weight: 262.39 g/mol

* For research use only. Not for human or veterinary use.

2,2-Di(tert-amylperoxy)butane - 13653-62-8

Specification

CAS No. 13653-62-8
Molecular Formula C14H30O4
Molecular Weight 262.39 g/mol
IUPAC Name 2-methyl-2-[2-(2-methylbutan-2-ylperoxy)butan-2-ylperoxy]butane
Standard InChI InChI=1S/C14H30O4/c1-9-12(4,5)15-17-14(8,11-3)18-16-13(6,7)10-2/h9-11H2,1-8H3
Standard InChI Key IVOIHMSMNONJSR-UHFFFAOYSA-N
SMILES CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC
Canonical SMILES CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC

Introduction

Chemical Structure and Properties

Molecular Structure

2,2-Di(tert-amylperoxy)butane contains two tert-amylperoxy groups attached to the second carbon of a butane backbone. This arrangement creates a molecule with characteristic peroxide (-O-O-) bonds that are essential for its function as a radical initiator. The systematic name directly reflects this structure, indicating the positioning of the functional groups within the molecule.

Physical Properties

The physical properties of 2,2-Di(tert-amylperoxy)butane provide important insights into its behavior and handling requirements. These properties are summarized in the following table:

PropertyValueNotes
Molecular Weight234.33 g/molDetermines reaction stoichiometry
Physical StateLiquid at standard conditionsAffects handling procedures
SolubilityImmiscible with waterRequires organic solvents for dissolution
StabilityThermally unstableDecomposes when exposed to heat

Chemical Properties

The chemical behavior of 2,2-Di(tert-amylperoxy)butane is dominated by its peroxide functional groups, which readily undergo homolytic cleavage. This property is central to its application as a radical initiator but also contributes to its hazardous nature. Key chemical properties include:

  • Thermal decomposition to generate free radicals

  • High reactivity with various organic monomers

  • Sensitivity to contamination by metals and other catalytic impurities

  • Potential for explosive decomposition under certain conditions

Synthesis and Production

Synthetic Routes

The synthesis of 2,2-Di(tert-amylperoxy)butane typically involves the reaction of tert-amyl hydroperoxide with butane or suitable alkyl halides under controlled conditions. This process requires careful temperature control and exclusion of contaminants that could trigger premature decomposition. The general synthetic pathway can be described as a substitution reaction that attaches the peroxy groups to the butane backbone.

Industrial Production Methods

Industrial production of this compound employs specialized equipment designed to handle potentially hazardous peroxide intermediates. The manufacturing process incorporates:

  • Precisely controlled reaction conditions to prevent runaway reactions

  • Inert atmosphere processing to exclude oxygen and moisture

  • Efficient cooling systems to remove excess heat

  • Specialized reactor vessels resistant to peroxide decomposition

  • Rigorous quality control to ensure product consistency and purity

Mechanism of Action

Free Radical Generation

2,2-Di(tert-amylperoxy)butane primarily undergoes decomposition reactions, breaking down into free radicals when exposed to sufficient thermal energy. This decomposition process involves the homolytic cleavage of the relatively weak O-O bonds, generating highly reactive radical species that can initiate polymerization reactions.

Polymerization Initiation

As a free radical initiator, this compound generates radicals upon thermal decomposition that subsequently abstract hydrogen atoms from monomers, resulting in the formation of monomer radicals that initiate polymerization chain reactions. The polymerization process follows distinct phases:

  • Initiation: Thermal decomposition of 2,2-Di(tert-amylperoxy)butane generates free radicals

  • Propagation: Monomer radicals react with additional monomer molecules to form growing polymer chains

  • Termination: Radical-radical reactions conclude the polymerization process

The compound primarily affects polymerization pathways by providing the necessary free radicals that propagate the chain reaction leading to polymer formation.

Applications

Industrial Applications

2,2-Di(tert-amylperoxy)butane finds significant use in various industrial processes, particularly those involving polymer chemistry:

  • Initiator for the polymerization of vinyl monomers, including styrene and acrylates

  • Cross-linking agent for elastomers and synthetic rubbers

  • Curing catalyst for unsaturated polyester resins

  • Component in specialty adhesive formulations requiring controlled curing

Research Applications

In research settings, 2,2-Di(tert-amylperoxy)butane is utilized in laboratories for studying thermal decomposition mechanisms and kinetics associated with organic peroxides. These investigations contribute valuable insights into:

  • Free radical reaction pathways

  • Polymerization kinetics and mechanisms

  • Structure-activity relationships in peroxide initiators

  • Development of novel polymerization techniques

Comparison with Similar Compounds

2,2-Di(tert-amylperoxy)butane is one of several dialkyl peroxides used as polymerization initiators. Comparing it with analogous compounds provides insight into structure-function relationships:

CompoundMolecular StructureKey CharacteristicsApplications
2,2-Di(tert-amylperoxy)butaneTwo tert-amylperoxy groups on C2 of butaneMolecular weight: 234.33 g/molPolymerization initiator, research tool
2,2-Di(tert-butylperoxy)butaneTwo tert-butylperoxy groups on C2 of butaneSimilar decomposition pathwayComparable polymerization applications

While structurally similar, these compounds may exhibit different decomposition temperatures, solubility profiles, and reactivity patterns that affect their performance in specific applications.

Current Research and Development

Recent Advances

Current research involving 2,2-Di(tert-amylperoxy)butane focuses on enhancing its performance and safety characteristics:

  • Development of stabilized formulations with improved thermal stability

  • Investigation of synergistic effects with other initiator systems

  • Application in emerging polymerization technologies

  • Understanding decomposition mechanisms under varied conditions

Future Directions

The future development of 2,2-Di(tert-amylperoxy)butane and related compounds may include:

  • Creation of micro-encapsulated forms for controlled release applications

  • Integration into smart materials with stimuli-responsive properties

  • Development of greener production methods with reduced environmental impact

  • Tailored derivatives with application-specific decomposition profiles

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